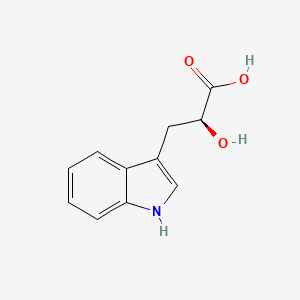

3-(Indol-3-YL) lactate

Übersicht

Beschreibung

3-(Indol-3-YL) lactate, also known as L-Indole-3-lactic acid , is a hydroxy monocarboxylic acid that is lactic acid substituted by a 1H-indol-3-yl group at position 3 . It is a metabolite of tryptophan and has a role as a human metabolite . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives .

Molecular Structure Analysis

The molecular formula of 3-(Indol-3-YL) lactate is C11H11NO3 . It has an average mass of 205.210 Da and a monoisotopic mass of 205.073898 Da .Wissenschaftliche Forschungsanwendungen

1. Antiplasmodial Properties

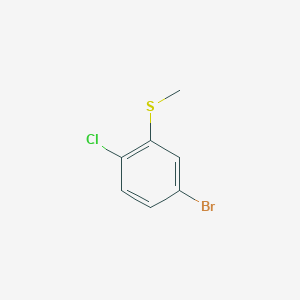

3-(Indol-3-YL) lactate derivatives have been evaluated for their potential antiplasmodial properties. Research by Mphahlele, Mmonwa, and Choong (2017) on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides highlights their activity against Plasmodium falciparum. The study explored the synthesis of these compounds and their possible action against the plasmodial parasite via molecular docking against parasite lactate dehydrogenase (pLDH) (Mphahlele, Mmonwa, & Choong, 2017).

2. Analytical Chemistry in Bacteria

Indole derivatives, including 3-(Indol-3-YL) lactate, are used in analytical chemistry, particularly in mass spectrometry. Prinsen et al. (1997) developed a method using electrospray tandem mass spectrometry combined with high-performance liquid chromatography for detecting and quantifying indole derivatives, including 3-(Indol-3-YL) lactate, in bacteria (Prinsen, Dongen, Esmans, & Onckelen, 1997).

3. Synthesis of Medicinally Privileged Compounds

Ethyl lactate, a bio-based green solvent, has been used to synthesize spiro-oxindole derivatives, indicating the role of lactate derivatives in the synthesis of medicinally significant compounds. The work by Dandia, Jain, and Laxkar (2013) demonstrated this synthesis at room temperature, highlighting the efficiency and environmental friendliness of the process (Dandia, Jain, & Laxkar, 2013).

4. Enzyme Catalysis and Indole Metabolism

Research on Rhizobium meliloti's lactate dehydrogenase by Trinchant and Rigaud (1974) reveals the enzyme's capability to catalyze the reduction of indole-3-pyruvic acid to indole-3-lactic acid. This study contributes to our understanding of indole metabolism in biological systems, showing the transformation of indole derivatives by enzymes (Trinchant & Rigaud, 1974).

5. Chemical Synthesis and Medicinal Chemistry

The synthesis of compounds involving 3-(Indol-3-YL) lactate derivatives has implications in medicinal chemistry. For instance, Mahboobi and Bernauer (1988) explored the synthesis of esters of 3-(2-aminoethyl)-1H-indole-2-acetic acid and related compounds, demonstrating their potential in the development of new pharmaceuticals (Mahboobi & Bernauer, 1988).

6. Macrolactones and Organic Chemistry

Simonov et al. (2014) researched the creation of macrolactones based on bis-3,4(indol-1-yl)maleimide frameworks. This research highlights the role of indole derivatives in the development of complex organic compounds with potential applications in various fields of chemistry (Simonov, Bykov, Lakatosh, Luzikov, Korolev, Reznikova, & Preobrazhenskaya, 2014).

Wirkmechanismus

The mechanism of action of 3-(Indol-3-YL) lactate is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the aryl hydrocarbon receptor (AhR), which plays a role in regulating cellular responses to environmental toxins and other stimuli. It is also involved in the metabolism of tryptophan catalyzed by intestinal microorganisms .

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILAAMKEQUXLS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314125 | |

| Record name | L-Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2S)-2-Hydroxy-3-(1H-indol-3-YL)propanoic acid | |

CAS RN |

7417-65-4 | |

| Record name | L-Indole-3-lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-lactic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-3-LACTIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9KH2U67F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

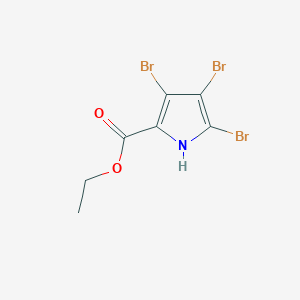

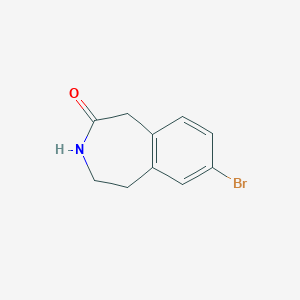

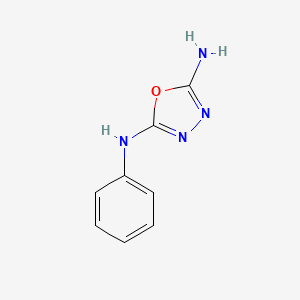

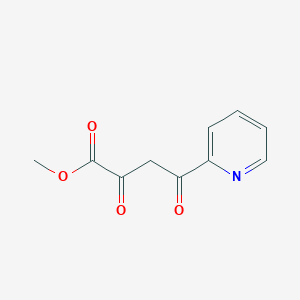

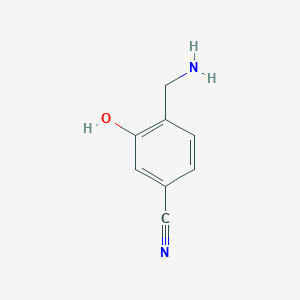

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)

![5-(Benzyloxy)-1H-benzo[d]imidazole](/img/structure/B3281792.png)

![3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3281820.png)